molecular formula C14H19N3O9 B014737 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose CAS No. 84278-00-2

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose

Cat. No.: B014737
CAS No.: 84278-00-2
M. Wt: 373.32 g/mol
InChI Key: QKGHBQJLEHAMKJ-RQICVUQASA-N
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Description

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose is a biochemical reagent widely used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Mechanism of Action

Target of Action

The primary target of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose is the glycosylation process in cells . The compound acts as a precursor for synthesizing azido-sugars and glycoconjugates .

Mode of Action

The compound’s acetylated glucose backbone, coupled with an azido functional group, makes it an invaluable precursor for synthesizing azido-sugars and glycoconjugates . The 2-azido group acts as a latent amine, which can be re-accessible by several reductive chemistries . It plays an important role in α-selective glycosylations .

Biochemical Pathways

The compound is involved in the glycosylation pathways within cells . Glycosylation is a critical function in cells, affecting protein folding, stability, distribution, and function. By acting as a precursor in these pathways, the compound can influence the synthesis of glycoproteins and other glycoconjugates .

Pharmacokinetics

Its use in the fabrication of poly (lactic-co-glycolic acid) plga nanoparticles suggests potential applications in drug delivery systems , which could influence its absorption, distribution, metabolism, and excretion.

Result of Action

The compound’s action results in the synthesis of azido-sugars and glycoconjugates . These molecules have various roles in cellular function and signaling. For instance, preliminary in vivo studies with un-encapsulated Ac42AzGlc showed poor engineering of cardiac glycoproteins, suggesting potential avenues for Ac42AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the method of nanoparticle fabrication can affect the size and polydispersity indices of the resulting nanoparticles . Additionally, the storage temperature can impact the compound’s stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose typically involves the diazo-transfer reaction from activated sulfonyl azides to readily available D-galactosamine. The process includes the following steps :

    Diazo-Transfer Reaction: D-galactosamine hydrochloride is reacted with nonafluorobutanesulfonyl azide in the presence of copper sulfate and sodium bicarbonate in a mixture of water, methanol, and diethyl ether at room temperature.

    Acetylation: The resulting compound is then acetylated using acetic anhydride and pyridine at 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of safer and more cost-effective diazotransfer reagents, such as imidazole-1-sulfonyl azide salts, is preferred due to their stability and lower cost .

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose undergoes several types of chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group using various reductive chemistries.

    Substitution: The compound can participate in glycosylation reactions, where it acts as a glycosyl donor.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose
  • 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-galactopyranosyl acetate
  • 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactose

Uniqueness

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose is unique due to its specific configuration and the presence of the azido group, which allows for selective glycosylation reactions. This makes it particularly useful in the synthesis of D-galactosamine-containing oligosaccharides and other glycoconjugates .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGHBQJLEHAMKJ-RQICVUQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447866
Record name 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84278-00-2
Record name 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Azido-D-galactose tetraacetate
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